molecular formula C19H16ClN5 B2980176 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-21-5

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2980176
CAS No.: 890944-21-5
M. Wt: 349.82
InChI Key: UEVQQRPTQHWHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized as purine isosteres and privileged scaffolds in medicinal chemistry . This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. Its core structure is a key pharmacophore for designing ATP-competitive inhibitors that target essential signaling pathways in cancer cells . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and the Epidermal Growth Factor Receptor (EGFR), a prominent target in various cancers . Furthermore, closely related analogs have been identified as highly selective sigma-1 receptor (σ1R) ligands, showing substantial antinociceptive properties in pain models, which highlights the compound's potential utility in neuroscience and pharmacology research . The mechanism of action for this class of compounds involves high-affinity binding to the ATP-binding site of target kinases, thereby disrupting phosphorylation events and downstream signaling that drive uncontrolled cell proliferation . As a sigma-1 receptor ligand, the compound may act as an antagonist to modulate pain pathways . The structure features a 3-chlorophenyl group at the 1-position and a 2,3-dimethylphenyl group on the 4-amine, substitutions that are strategically designed to optimize interactions with hydrophobic regions of target proteins and enhance the overall pharmacological profile . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-12-5-3-8-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-7-4-6-14(20)9-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVQQRPTQHWHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Substitution Reactions: The next step involves the introduction of the 3-chlorophenyl and 2,3-dimethylphenyl groups. This can be accomplished through nucleophilic substitution reactions using suitable chlorinated and methylated aromatic compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Determinants of Activity

  • Chlorophenyl vs. Methylphenyl Groups :

    • The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets compared to 4-chlorophenyl analogs (e.g., S29) .
    • The 2,3-dimethylphenylamine substituent could improve metabolic stability relative to smaller alkyl or halogenated groups .
  • Thioether and Heterocyclic Modifications: Compounds with 6-(alkyl/arylthio) groups (e.g., 2d, 2e) exhibit improved kinase inhibition, likely due to enhanced π-π stacking and hydrogen bonding . Morpholinoethylthio (2e) increases solubility, suggesting a trade-off between potency and pharmacokinetics .
  • Selectivity Profiles :

    • tert-Butyl-substituted compounds (e.g., PP2, NA-PP1) demonstrate isoform selectivity, as seen in PKC inhibition studies .
    • The absence of a tert-butyl group in the target compound may reduce off-target effects compared to PP2 analogs .

Biological Activity

1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈ClN₅
  • Molecular Weight : 349.8 g/mol
  • CAS Number : 890944-21-5

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been shown to inhibit BRAF V600E kinase with a half-maximal inhibitory concentration (IC50) of 23.6 nM, indicating potent activity against specific cancer cell lines such as A375 and HT-29. It also demonstrated selectivity towards cancer cells compared to normal cells (MDCK) .

CompoundTargetIC50 (nM)Selectivity
This compoundBRAF V600E23.6High
SorafenibBRAF V600E94Moderate

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the MAPK signaling pathway. Specifically, it prevents the phosphorylation of MEK in cancer cells, leading to cell cycle arrest in the G0/G1 phase and subsequent apoptosis .

Antifungal and Antitubercular Activity

In addition to its anticancer properties, compounds within this class have shown promising antifungal and antitubercular activities. For instance, derivatives have exhibited effective inhibition against various pathogenic fungi and Mycobacterium tuberculosis strains .

Study on Anticancer Efficacy

A study evaluated the efficacy of this compound against several tumor cell lines. The results indicated that it significantly reduced cell viability in A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines while sparing normal cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. The results suggest that the compound forms hydrogen bonds with critical residues in the BRAF V600E kinase domain, enhancing its inhibitory potency .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrazolo[3,4-d]pyrimidine intermediates and aryl amines. Key steps include:

  • Intermediate Preparation: React 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2,3-dimethylphenyl halides (e.g., bromides) in dry acetonitrile or dichloromethane under reflux .
  • Coupling Conditions: Use cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling, maintaining temperatures of 35–60°C for 24–48 hours .
  • Purification: Isolate the product via solvent evaporation, followed by recrystallization from ethanol or acetonitrile .

Q. Table 1: Representative Synthetic Conditions

StepSolventCatalyst/BaseTemp (°C)Time (h)Yield (%)Reference
Intermediate HalogenationDry AcetonitrileAlkyl Halide601265–77
Coupling ReactionDichloromethaneCs2CO3, CuBr35–604817–92

Q. How is this compound characterized, and what spectral data are critical for validation?

Methodological Answer: Key characterization techniques include:

  • 1H NMR: Identify substituent-specific peaks. For example:
    • Aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and dimethylphenyl groups).
    • Methyl groups (δ 2.1–2.5 ppm for 2,3-dimethylphenyl) .
  • HRMS: Confirm molecular weight (e.g., C20H17ClN6: Calc. 376.12, Found 376.11) .
  • Melting Point: Determine purity (e.g., 215–217°C for analogous compounds) .

Q. Table 2: Key Spectral Data for Analogous Compounds

Compound Substituents1H NMR (δ, ppm)HRMS (m/z)Melting Point (°C)Reference
1-(4-Cl-Ph), N-(3-MeO-Ph)3.77 (OCH3), 8.54 (Ar-H)354.09215–217
1-(3-Cl-Ph), N-(2,3-Me2-Ph)2.25 (CH3), 7.61 (Ar-H)376.12Not ReportedExtrap.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3,4-dichlorophenyl) to assess electronic effects on bioactivity .
  • Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). For example, the pyrimidine core may bind ATP pockets, while the 3-chlorophenyl group enhances hydrophobic interactions .
  • In Vitro Assays: Test inhibitory activity against cancer cell lines (e.g., MCF-7) using IC50 measurements .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to evaluate:
    • Lipophilicity (LogP): Predicted ~3.5 (due to chlorophenyl and dimethyl groups) .
    • Blood-Brain Barrier Penetration: Low likelihood (high molecular weight: 376.8 g/mol) .
  • Molecular Dynamics (MD): Simulate binding stability with proteins (e.g., >50 ns trajectories) to assess residence time .

Q. Table 3: Predicted ADMET Properties

PropertyPredictionTool/SoftwareReference
LogP3.5SwissADME
Solubility (mg/mL)0.01ChemAxon
CYP3A4 InhibitionModerateadmetSAR

Q. How can contradictory bioactivity data from different studies be resolved?

Methodological Answer:

  • Dose-Response Validation: Replicate assays with standardized protocols (e.g., 72-hour MTT assays at 1–100 µM).
  • Metabolite Analysis: Use LC-MS to identify degradation products that may interfere with activity .
  • Target Selectivity Profiling: Screen against a kinase panel (e.g., 100+ kinases) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.